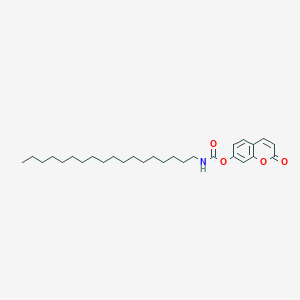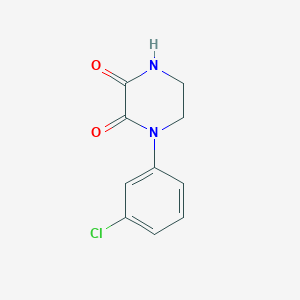![molecular formula C18H20N2 B14240276 1-[(9H-Fluoren-9-YL)methyl]piperazine CAS No. 345925-36-2](/img/structure/B14240276.png)
1-[(9H-Fluoren-9-YL)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(9H-Fluoren-9-YL)methyl]piperazine is a chemical compound that features a piperazine ring bonded to a fluorenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(9H-Fluoren-9-YL)methyl]piperazine typically involves the reaction of fluorenylmethyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-[(9H-Fluoren-9-YL)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield fluorenylmethyl alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylmethyl alcohol derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-[(9H-Fluoren-9-YL)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in fluorescence microscopy.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(9H-Fluoren-9-YL)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorenylmethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The piperazine ring can interact with different pathways, modulating their activity and resulting in the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Similar Compounds
- 1-[(9H-Fluoren-9-YL)methyl]piperidine
- 9-Fluorenylmethyl chloroformate
- 9-Fluorenylmethoxycarbonyl chloride
Uniqueness
1-[(9H-Fluoren-9-YL)methyl]piperazine is unique due to its combination of the fluorenylmethyl group and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for use in more diverse and demanding environments .
Properties
CAS No. |
345925-36-2 |
|---|---|
Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethyl)piperazine |
InChI |
InChI=1S/C18H20N2/c1-3-7-16-14(5-1)15-6-2-4-8-17(15)18(16)13-20-11-9-19-10-12-20/h1-8,18-19H,9-13H2 |
InChI Key |
BPFXGQDQQHXQIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


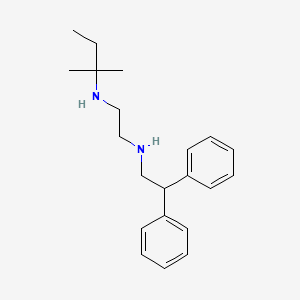
![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)
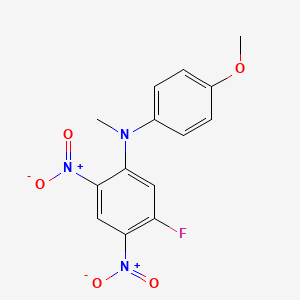
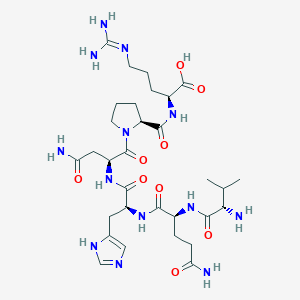

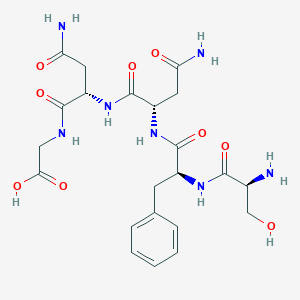

![2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine](/img/structure/B14240237.png)


![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)
![Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]-](/img/structure/B14240257.png)
